

Application Notes and Protocols: Nelutroctiv

Cardiac Myofibril ATPase Assay

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Compound of Interest

Compound Name: Nelutroctiv

Cat. No.: B15141996

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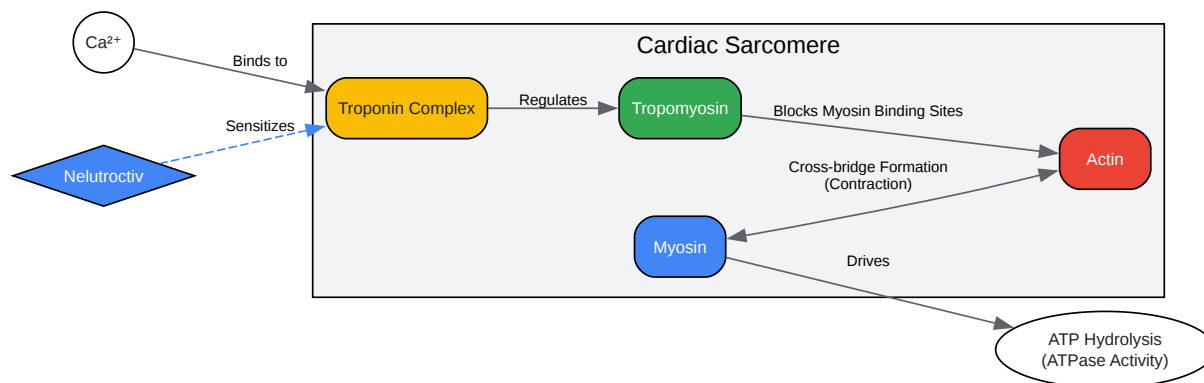
For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelutroctiv (formerly CK-136) is a novel, orally active, and selective cardiac troponin activator designed for the treatment of cardiovascular diseases characterized by reduced cardiac contractility.[1][2][3][4] Unlike cardiac myosin activators that directly target the motor protein, **Nelutroctiv** enhances the sensitivity of the cardiac troponin complex to calcium.[3] This sensitization promotes the actin-myosin interaction, leading to increased cardiac sarcomere contraction.[3] The cardiac myofibril ATPase assay is a critical in vitro tool to quantify the effects of compounds like **Nelutroctiv** on the fundamental process of ATP hydrolysis that powers muscle contraction. This document provides a detailed protocol for performing a cardiac myofibril ATPase assay to characterize the activity of **Nelutroctiv**.

Mechanism of Action

Nelutroctiv allosterically modulates the cardiac troponin complex, the key regulator of muscle contraction. By increasing troponin's sensitivity to calcium, **Nelutroctiv** facilitates the conformational changes in the troponin-tropomyosin complex that expose myosin-binding sites on actin, even at submaximal calcium concentrations. This leads to an increase in the number of force-producing cross-bridges, thereby enhancing myocardial contractility.



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Caption: Mechanism of **Nelutroctiv** on the cardiac sarcomere.

Quantitative Data Summary

The following table summarizes the reported in vitro effects of **Nelutroctiv** on cardiac myocyte function.

Parameter	Description	Value	Species	Reference
EC50 (Calcium)	Concentration of calcium for 50% maximal tension	16%-25% reduction with 1 μM Nelutroctiv	Human	[3]
Tmax	Maximum tension	16%-50% increase with 1 μM Nelutroctiv	Human	[3]

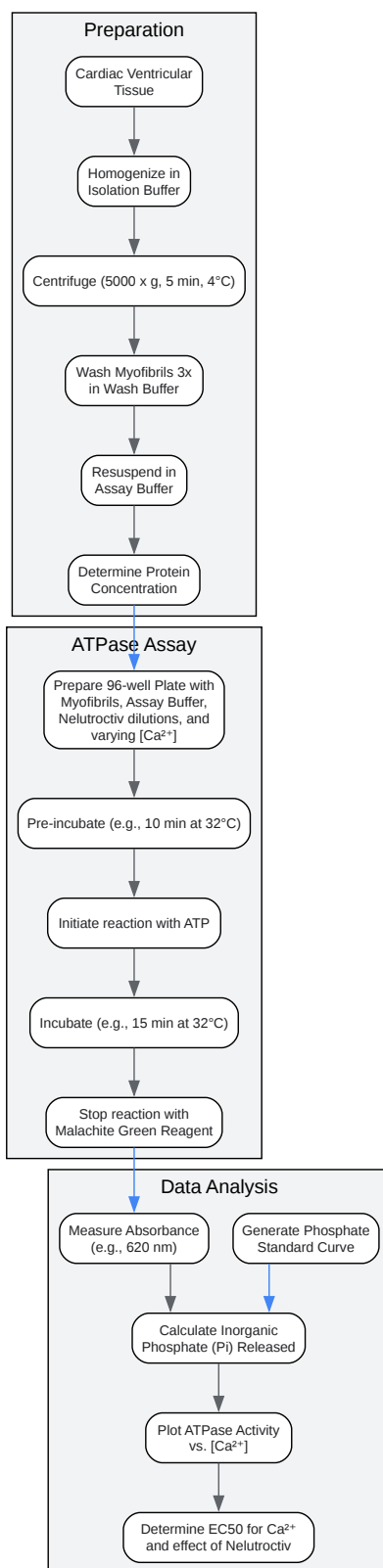
Experimental Protocol: Nelutroctiv Cardiac Myofibril ATPase Assay

This protocol details the isolation of cardiac myofibrils and the subsequent measurement of their calcium-dependent ATPase activity in the presence of **Nelutroctiv**.

Materials and Reagents

- Cardiac Tissue: Fresh or frozen ventricular tissue (e.g., bovine, porcine, or human).
- Myofibril Isolation Buffer: 20 mM Imidazole (pH 7.4), 75 mM KCl, 2 mM MgCl₂, 2 mM EDTA, 1 mM DTT, 1% (v/v) Triton X-100, protease inhibitor cocktail, phosphatase inhibitor cocktail.
- Myofibril Wash Buffer: Myofibril Isolation Buffer without Triton X-100.
- ATPase Assay Buffer: 20 mM MOPS (pH 7.0), 35 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
- ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.
- Calcium Stock Solution: 100 mM CaCl₂ in water.
- **Nelutroctiv** Stock Solution: 10 mM **Nelutroctiv** in DMSO.
- Malachite Green Reagent: Commercially available kit for phosphate detection.
- Phosphate Standard: Known concentration of KH₂PO₄ for standard curve.

Experimental Workflow



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Caption: Workflow for the **Nelutroctiv** cardiac myofibril ATPase assay.

Step-by-Step Procedure

1. Cardiac Myofibril Isolation^[5]

- Mince approximately 1 gram of ventricular tissue on ice.
- Homogenize the minced tissue in 10 volumes of ice-cold Myofibril Isolation Buffer using a tissue homogenizer.
- Centrifuge the homogenate at 5,000 x g for 5 minutes at 4°C.
- Discard the supernatant. Resuspend the pellet in 10 volumes of ice-cold Myofibril Wash Buffer.
- Repeat the wash step (centrifugation and resuspension) three more times.
- After the final wash, resuspend the myofibril pellet in a minimal volume of ATPase Assay Buffer.
- Determine the protein concentration of the myofibril suspension using a standard protein assay (e.g., Bradford or BCA).
- Adjust the final concentration of the myofibril suspension to 1 mg/mL with ATPase Assay Buffer.

2. ATPase Assay

- Prepare a series of calcium concentrations in ATPase Assay Buffer to generate a calcium-response curve (e.g., pCa 8.0 to pCa 4.0).
- Prepare serial dilutions of **Nelutroctiv** in ATPase Assay Buffer. Include a vehicle control (DMSO).
- In a 96-well plate, add in the following order:
 - ATPase Assay Buffer
 - Calcium solution (to achieve the desired final free calcium concentration)

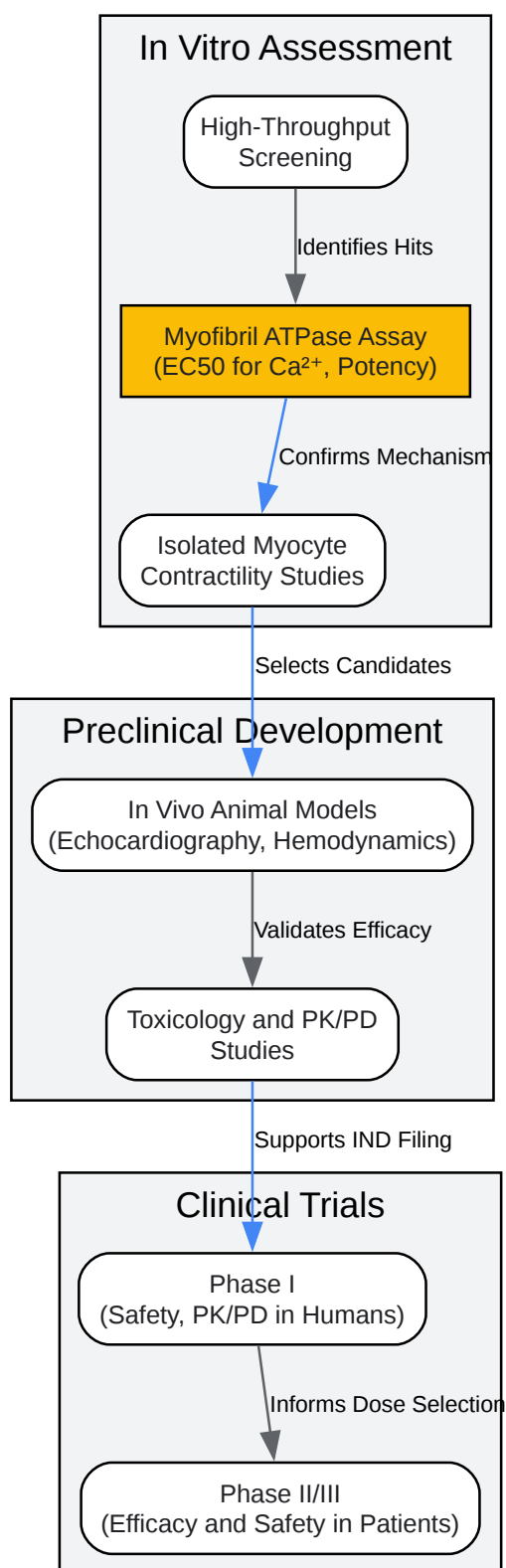
- **Nelutroctiv** solution or vehicle
- Myofibril suspension (to a final concentration of 0.1-0.2 mg/mL)
- Pre-incubate the plate at 32°C for 10 minutes.
- Initiate the reaction by adding ATP to a final concentration of 2.5 mM.
- Incubate the plate at 32°C for 15 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
- Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will also develop the color for absorbance reading.
- Measure the absorbance at approximately 620 nm.

3. Data Analysis

- Prepare a phosphate standard curve by measuring the absorbance of known concentrations of KH_2PO_4 .
- Convert the absorbance readings of the experimental wells to the amount of inorganic phosphate (Pi) released using the standard curve.
- Calculate the ATPase activity (nmol Pi/min/mg of myofibrillar protein).
- Plot the ATPase activity as a function of the free calcium concentration (pCa) for each concentration of **Nelutroctiv** and the vehicle control.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 for calcium in the presence and absence of **Nelutroctiv**. A leftward shift in the curve indicates calcium sensitization.
- Analyze the effect of **Nelutroctiv** on the maximal ATPase activity.

Application in Drug Development

The data generated from this assay is crucial for the preclinical evaluation of cardiac troponin activators. It provides a quantitative measure of the compound's potency and its specific mechanism of action on the contractile apparatus. This information is vital for lead optimization, candidate selection, and for understanding the structure-activity relationship of novel compounds.



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Caption: Role of the ATPase assay in the drug development pipeline.

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